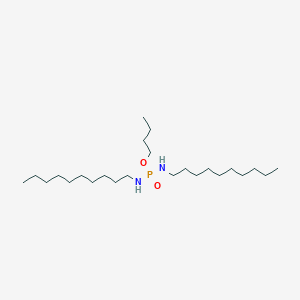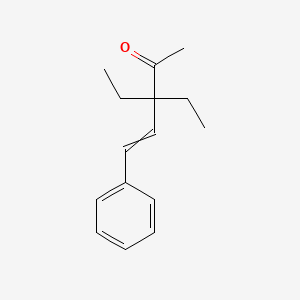
3,3-Diethyl-5-phenylpent-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-5-phenylpent-4-en-2-one is an organic compound with the molecular formula C15H20O It is characterized by its branched structure, which includes a phenyl group and a pent-4-en-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-phenylpent-4-en-2-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 3,3-diethylpent-4-en-2-one with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of solvents and reagents would be optimized for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Diethyl-5-phenylpent-4-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-5-phenylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3-Diethyl-5-phenylpent-4-en-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
3,3-Diethylpent-4-en-2-one: Lacks the phenyl group, resulting in different chemical properties.
5-Phenylpent-4-en-2-one: Lacks the diethyl substitution, affecting its reactivity and applications.
Uniqueness: 3,3-Diethyl-5-phenylpent-4-en-2-one is unique due to the presence of both diethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
64976-67-6 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
3,3-diethyl-5-phenylpent-4-en-2-one |
InChI |
InChI=1S/C15H20O/c1-4-15(5-2,13(3)16)12-11-14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
KLOWDLPFFUPQHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C=CC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


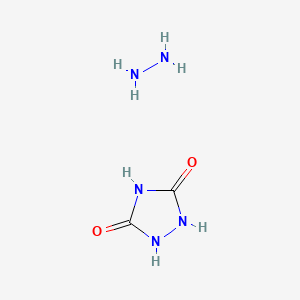
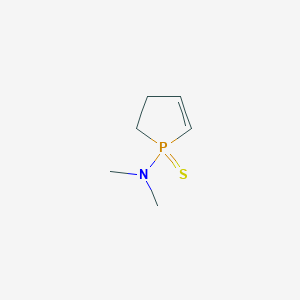

![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)

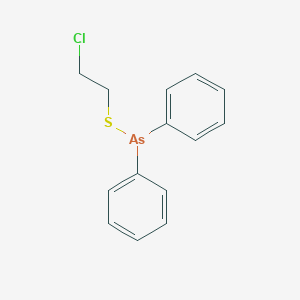
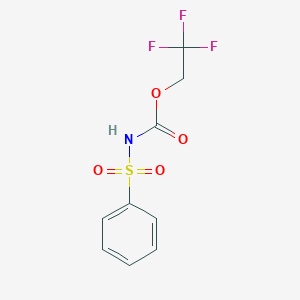
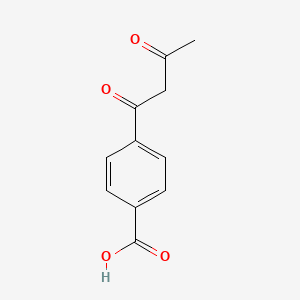
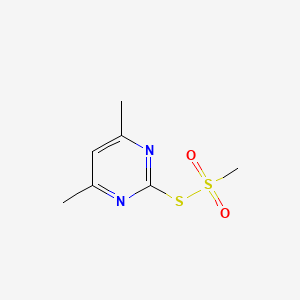
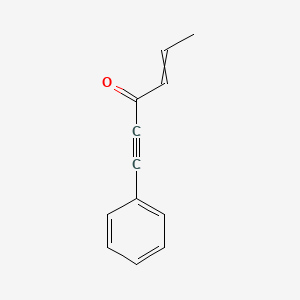
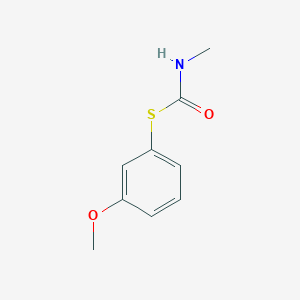
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
